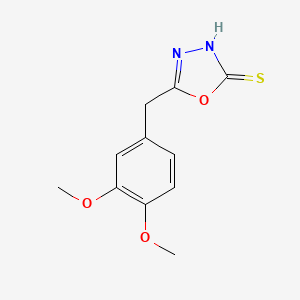

5-(3,4-ジメトキシベンジル)-1,3,4-オキサジアゾール-2-チオール

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-[(3,4-Dimethoxyphenyl)methyl]-1,3,4-oxadiazole-2-thiol is a heterocyclic compound that belongs to the class of 1,3,4-oxadiazoles. These compounds are known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities . The presence of the 1,3,4-oxadiazole ring in the structure contributes to its biological activity and makes it a valuable compound in medicinal chemistry .

科学的研究の応用

5-[(3,4-Dimethoxyphenyl)methyl]-1,3,4-oxadiazole-2-thiol has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Exhibits antimicrobial activity against various bacterial and fungal strains.

Industry: Can be used in the development of new pharmaceuticals and agrochemicals.

作用機序

Target of Action

The 3,4-dimethoxybenzyl group is known to act as a protective group for the thiol moiety, which increases the solubility and stability of the precursor .

Mode of Action

The 3,4-dimethoxybenzyl group in the compound acts as a protective group for the thiol moiety. This group increases the solubility and stability of the precursor but becomes cleaved off during monolayer formation, especially at elevated temperature (60 °C) and in the presence of protons (trifluoroacetic acid)

Biochemical Pathways

The compound’s structure suggests it may be involved in the formation of self-assembled monolayers of aromatic thiolates . These monolayers are frequently used in a wide range of applications, indicating that the compound could potentially influence various biochemical pathways.

Pharmacokinetics

The presence of the 3,4-dimethoxybenzyl group, which increases the solubility and stability of the precursor, suggests that the compound may have favorable bioavailability .

Result of Action

The compound’s potential role in the formation of self-assembled monolayers of aromatic thiolates suggests it may influence the structure and function of these monolayers .

Action Environment

The action of 5-(3,4-Dimethoxybenzyl)-1,3,4-oxadiazole-2-thiol is influenced by environmental factors such as temperature and the presence of protons. The 3,4-dimethoxybenzyl group becomes cleaved off during monolayer formation, especially at elevated temperature (60 °C) and in the presence of protons (trifluoroacetic acid) . This suggests that the compound’s action, efficacy, and stability may be influenced by these environmental conditions.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(3,4-Dimethoxyphenyl)methyl]-1,3,4-oxadiazole-2-thiol typically involves the reaction of 3,4-dimethoxybenzyl chloride with thiosemicarbazide in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the oxadiazole ring . The reaction conditions usually involve refluxing the reactants in ethanol or another suitable solvent for several hours .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to improve efficiency and scalability .

化学反応の分析

Types of Reactions

5-[(3,4-Dimethoxyphenyl)methyl]-1,3,4-oxadiazole-2-thiol can undergo various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form a disulfide or sulfonic acid derivative.

Reduction: The oxadiazole ring can be reduced under specific conditions to form corresponding hydrazine derivatives.

Substitution: The thiol group can participate in nucleophilic substitution reactions to form thioethers or thioesters.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Alkyl halides or acyl chlorides are commonly used reagents for substitution reactions.

Major Products Formed

Oxidation: Disulfides or sulfonic acids.

Reduction: Hydrazine derivatives.

Substitution: Thioethers or thioesters.

類似化合物との比較

Similar Compounds

- 5-[(2-Chlorophenyl)methyl]-1,3,4-oxadiazole-2-thiol

- 5-[(4-Methoxyphenyl)methyl]-1,3,4-oxadiazole-2-thiol

- 5-[(3,4-Dimethoxyphenyl)methyl]-1,2,4-oxadiazole-2-thiol

Uniqueness

5-[(3,4-Dimethoxyphenyl)methyl]-1,3,4-oxadiazole-2-thiol is unique due to the presence of the 3,4-dimethoxyphenyl group, which enhances its biological activity. This structural feature contributes to its potent antimicrobial and anticancer properties compared to other similar compounds .

生物活性

5-[(3,4-Dimethoxyphenyl)methyl]-1,3,4-oxadiazole-2-thiol is a compound that has garnered attention for its diverse biological activities. This article explores its antimicrobial, antitumor, and antiparasitic properties, supported by relevant research findings and case studies.

- Molecular Formula : C₁₀H₁₀N₂O₃S

- Molecular Weight : 238.26 g/mol

- CAS Number : 23269-91-2

Antimicrobial Activity

Research indicates that oxadiazole derivatives exhibit significant antimicrobial properties. The compound has been tested against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.03 µM |

| Mycobacterium tuberculosis | 0.03–0.5 µM |

| Escherichia coli | Moderate activity observed |

In a study published in MDPI, it was found that derivatives of 1,3,4-oxadiazole demonstrated strong antibacterial effects, with some compounds outperforming traditional antibiotics like isoniazid against resistant strains of M. tuberculosis . The presence of substituents such as halogens in the aromatic ring significantly enhances the antibacterial activity of these compounds .

Antitumor Activity

The antitumor potential of 5-[(3,4-Dimethoxyphenyl)methyl]-1,3,4-oxadiazole-2-thiol has also been investigated. In vitro assays have shown that this compound can inhibit the growth of various cancer cell lines:

| Cell Line | IC₅₀ (µM) |

|---|---|

| A-431 (skin carcinoma) | <10 |

| HT29 (colon carcinoma) | <20 |

The mechanism of action appears to involve the induction of apoptosis in cancer cells, which was confirmed through flow cytometry assays . The structure-activity relationship (SAR) studies suggest that specific substitutions on the phenyl ring are crucial for enhancing cytotoxic activity .

Antiparasitic Activity

Additionally, the compound has shown promising results against parasitic infections. In tests against Plasmodium falciparum, the causative agent of malaria, it exhibited an IC₅₀ comparable to that of established antimalarial drugs like chloroquine:

| Parasite | IC₅₀ (µM) |

|---|---|

| Plasmodium falciparum | 1.5 |

The proposed mechanism involves inhibition of dihydrofolate reductase (DHFR), an enzyme critical for nucleotide synthesis in parasites . This inhibition disrupts parasite proliferation and offers a potential therapeutic avenue for malaria treatment.

Case Studies and Research Findings

- Antimicrobial Efficacy : A study by MDPI highlighted that oxadiazole derivatives with specific phenyl substitutions exhibited enhanced activity against resistant strains of M. tuberculosis, suggesting that structural modifications can lead to more effective antimicrobial agents .

- Cytotoxicity Assessment : Research published in PMC demonstrated that certain oxadiazole compounds induced significant apoptosis in cancer cell lines through mitochondrial pathways . This finding underscores the potential of these compounds as anticancer agents.

- Antiparasitic Properties : A comparative study showed that some oxadiazole derivatives were significantly more potent than traditional treatments against Plasmodium falciparum, indicating their potential as new antimalarial candidates .

特性

IUPAC Name |

5-[(3,4-dimethoxyphenyl)methyl]-3H-1,3,4-oxadiazole-2-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O3S/c1-14-8-4-3-7(5-9(8)15-2)6-10-12-13-11(17)16-10/h3-5H,6H2,1-2H3,(H,13,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUSZMVYKNOHVTD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CC2=NNC(=S)O2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。